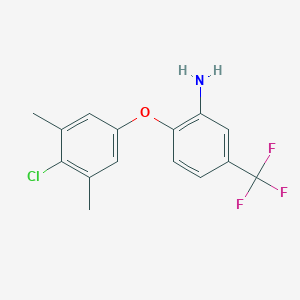

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group substituted with chlorine and methyl groups, as well as a trifluoromethyl group, which can impart unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The resulting amine is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential use in drug discovery and development due to its unique chemical properties.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chloro-3,5-dimethylphenoxy)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline: Substitutes the trifluoromethyl group with a methyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from similar compounds.

Activité Biologique

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, a compound with the molecular formula C₁₅H₁₃ClF₃NO, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.

- Molecular Weight : 315.72 g/mol

- CAS Number : 175134-99-3

- InChI Key : RGUMCBUBLAPRJJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in MDPI highlighted the broad spectrum of activity against various bacterial strains, particularly Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for active compounds ranged from 0.070 to 35.8 μM, demonstrating effective antibacterial activity comparable to standard antibiotics such as ampicillin and isoniazid .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 0.070 - 8.95 | Staphylococcus aureus |

| Other Diamides | 4.66 - 35.8 | Enterococcus species |

| Standard Antibiotics | - | Ampicillin, Isoniazid |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma) revealed IC₅₀ values ranging from approximately 3 to 6 μM . These findings suggest a promising role in cancer therapy.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (μM) | Observations |

|---|---|---|

| K562 | 3 - 6 | Significant inhibition |

| MCF-7 | 3 - 6 | Significant inhibition |

| THP-1 (monocytic leukemia) | 1.4 - 4.5 | High antiproliferative effect |

The biological activity of this compound can be attributed to its ability to inhibit DNA replication and induce apoptosis in cancer cells. Mechanistic studies have shown that it modulates cell signaling pathways critical for cell survival and proliferation . The presence of the chloro and trifluoromethyl groups appears to enhance its biological efficacy by increasing lipophilicity and altering interaction with cellular targets.

Structure–Activity Relationships (SAR)

A structure–activity relationship analysis indicates that modifications to the phenolic moiety significantly impact biological activity. For instance, benzylated derivatives showed no significant antimicrobial effects (MIC > 256 µg/mL), underscoring the importance of the original structure for maintaining activity .

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited potent antistaphylococcal activity with MICs lower than those of conventional treatments.

- Cytotoxic Effects on Cancer Cells : In a comparative study involving multiple derivatives, the compound's ability to inhibit cell proliferation was consistently noted across various cancer types.

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHKLYQWNKCPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370999 |

Source

|

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-99-3 |

Source

|

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.